Cas no 825-22-9 (2-Amino-3-fluorobenzoic acid)

2-Amino-3-fluorobenzoic acid is an aromatic carboxylic acid featuring a fluorine substitution at the 3-position and an amino group at the 2-position. This compound exhibits pKa value of approximately 4.2, making it suitable for applications requiring acidic properties in aqueous solutions. Its unique structural features enable potential use as a building block in medicinal chemistry or as a precursor to other functionalized compounds.
2-Amino-3-fluorobenzoic acid structure
2-Amino-3-fluorobenzoic acid structure
Product Name:2-Amino-3-fluorobenzoic acid
CAS No:825-22-9
MF:C7H6FNO2
MW:155.126445293427
MDL:MFCD01569395
CID:40002
PubChem ID:87559304
Update Time:2026-01-21

2-Amino-3-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-fluorobenzoic acid
    • 3-Fluoroanthranilic acid
    • 2-AMINO-3-FLUOROBENZENECARBOXYLIC ACID
    • 2-AMINO-3-FLUOROBENZIOC ACID
    • C7H6FNO2
    • Diaphonic acid
    • 2-Amino-3-fluorobenzoic acid (ACI)
    • Anthranilic acid, 3-fluoro- (6CI, 8CI)
    • Q-103166
    • MFCD01569395
    • EN300-56009
    • 2-Amino-3-fluorobenzoic acid #
    • Z362758748
    • AKOS005073124
    • 3-fluoroanthranilate
    • 2-amino-3-fluoro-benzoic acid
    • 825-22-9
    • 3F0
    • F0570
    • DTXSID70342984
    • Benzoic acid, 2-amino-3-fluoro-
    • BCP24579
    • KC-0713
    • CS-W002787
    • AB09241
    • Q27453765
    • 4owm
    • SY005278
    • SCHEMBL161951
    • AM20060112
    • 2-Amino-3-fluorobenzoic acid, AldrichCPR
    • AC-3880
    • FT-0602026
    • 2-Azanyl-3-Fluoranyl-Benzoic Acid
    • 2-Amino-3-fluorobenzoicacid
    • STL554336
    • DB-024255
    • BBL100542
    • MDL: MFCD01569395
    • Inchi: 1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
    • InChI Key: KUHAYJJXXGBYBW-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=C(F)C=CC=1)O
    • BRN: 14(4)1070

Computed Properties

  • Exact Mass: 155.03800
  • Monoisotopic Mass: 155.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.3A^2

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.43
  • Melting Point: 185.0 to 189.0 deg-C
  • Boiling Point: 294.4℃ at 760 mmHg
  • Flash Point: 131.8℃
  • PSA: 63.32000
  • LogP: 1.68730
  • Solubility: Not determined

2-Amino-3-fluorobenzoic acid Security Information

2-Amino-3-fluorobenzoic acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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2-Amino-3-fluorobenzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  3 h, 65 °C
2.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Sulfuric acid ;  20 min, 75 - 100 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

Production Method 3

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium sulfate Solvents: Water ;  rt → 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 min, 40 °C → reflux; reflux → rt; 60 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 70 °C
2.2 1 h, 70 °C; 70 °C → 90 °C; 60 min, 90 °C; 90 °C → 20 °C
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
Reference
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

Production Method 4

Reaction Conditions
1.1 Catalysts: Hydroxyamine hydrochloride
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  3 h, 75 °C
2.1 Reagents: Sulfuric acid ;  3 h, 65 °C
3.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Sulfuric acid ;  20 min, 75 - 100 °C
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 7

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 8

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 9

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 10

Reaction Conditions
1.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
Reference
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 70 °C
1.2 1 h, 70 °C; 70 °C → 90 °C; 60 min, 90 °C; 90 °C → 20 °C
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
Reference
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

Production Method 13

Reaction Conditions
Reference
Halogenated 3-quinolinecarboxylic acid derivatives, intermediates and their use in analgesic and antiinflammatory compositions
, France, , ,

Production Method 14

Reaction Conditions
1.1 Catalysts: Sulfuric acid
2.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Production Method 15

Reaction Conditions
1.1 Catalysts: Sulfuric acid
2.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 16

Reaction Conditions
1.1 Catalysts: Hydroxyamine hydrochloride
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Production Method 17

Reaction Conditions
Reference
Halogenated 3-quinolinecarboxylic acid derivatives, intermediates and their use in analgesic and antiinflammatory compositions
, France, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Water
Reference
An improved procedure for the synthesis of 3-fluoroanthranilic acid
Milner, David J., Synthetic Communications, 1985, 15(6), 485-9

Production Method 22

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 - 3 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 23

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

2-Amino-3-fluorobenzoic acid Raw materials

2-Amino-3-fluorobenzoic acid Preparation Products

2-Amino-3-fluorobenzoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:825-22-9)2-Amino-3-fluorobenzoic acid
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Quantity:200KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:825-22-9)2-Amino-3-fluorobenzoicacid
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Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:01
Price ($):237.0/900.0
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2-Amino-3-fluorobenzoic acid Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS

Additional information on 2-Amino-3-fluorobenzoic acid

Introduction to 2-Amino-3-fluorobenzoic acid (CAS No. 825-22-9)

2-Amino-3-fluorobenzoic acid, with the chemical formula C₇H₅FNO₂, is a fluorinated benzoic acid derivative that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound, identified by its CAS number 825-22-9, belongs to a class of molecules that exhibit unique electronic and steric characteristics, making it a valuable scaffold for the development of novel therapeutic agents.

The significance of 2-Amino-3-fluorobenzoic acid lies in its ability to serve as a building block for more complex molecules. The presence of both an amino group and a fluorine substituent introduces multiple reactive sites and modifiable regions, allowing chemists to design derivatives with tailored functionalities. This flexibility has made it a subject of interest in medicinal chemistry, particularly for the synthesis of inhibitors targeting various biological pathways.

In recent years, 2-Amino-3-fluorobenzoic acid has been explored for its potential in the development of anticancer agents. Fluorinated benzoic acids are known to exhibit inhibitory effects on enzymes involved in tumor growth and progression. For instance, studies have demonstrated that derivatives of this compound can interfere with the activity of poly(ADP-ribose) polymerases (PARPs), which are overexpressed in certain types of cancer cells. The fluorine atom enhances the binding affinity and metabolic stability of these inhibitors, making them more effective in clinical settings.

Moreover, 2-Amino-3-fluorobenzoic acid has shown promise in the field of immunomodulation. Research indicates that fluorinated aromatic compounds can modulate immune responses by interacting with specific receptors and signaling pathways. By incorporating this moiety into drug candidates, scientists aim to develop treatments for autoimmune diseases and chronic inflammation. The amino group in 2-Amino-3-fluorobenzoic acid allows for further derivatization, enabling the creation of molecules that can selectively target immune cells without causing systemic side effects.

The synthesis of 2-Amino-3-fluorobenzoic acid typically involves multi-step organic reactions, starting from commercially available fluorobenzene derivatives. One common synthetic route includes nitration followed by reduction to introduce the amino group, followed by selective fluorination or protection-deprotection strategies to achieve the desired substitution pattern. Advances in catalytic methods have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities for research and industrial applications.

The pharmacokinetic properties of 2-Amino-3-fluorobenzoic acid are also subjects of investigation. The fluorine atom can influence solubility, bioavailability, and metabolic clearance rates, all critical factors in drug development. Computational modeling and high-throughput screening techniques have been employed to optimize the pharmacokinetic profiles of derivatives based on this scaffold. These efforts aim to enhance drug-like properties such as oral bioavailability and tissue distribution.

In addition to its pharmaceutical applications, 2-Amino-3-fluorobenzoic acid finds utility in materials science and agrochemical research. Its unique electronic structure makes it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Fluorinated benzoic acids can contribute to the development of more efficient electronic devices by improving charge transport properties.

The agrochemical industry has also explored 2-Amino-3-fluorobenzoic acid as a precursor for herbicides and pesticides. The structural features present in this compound allow for interactions with biological targets in plants, leading to selective weed control or pest prevention. By modifying its chemical structure, researchers aim to develop environmentally friendly alternatives that minimize ecological impact while maintaining efficacy.

Recent studies have highlighted the role of 2-Amino-3-fluorobenzoic acid in addressing antimicrobial resistance challenges. Derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising activity against multidrug-resistant strains. The combination of fluorine and amino functional groups enhances binding interactions with bacterial enzymes, disrupting essential metabolic pathways.

The future prospects for 2-Amino-3-fluorobenzoic acid are vast, with ongoing research focusing on expanding its applications across multiple domains. Innovations in synthetic methodologies will continue to drive the development of new derivatives with improved properties. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible benefits for society.

In conclusion, 2-Amino-3-fluorobenzoic acid (CAS No. 825-22-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse applications, from anticancer therapies to advanced electronic materials. As research progresses, we can expect further breakthroughs leveraging this versatile scaffold to address global challenges in health and technology.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:825-22-9)2-Amino-3-fluorobenzoic acid
sfd14479
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:825-22-9)2-Amino-3-fluorobenzoicacid
A10042
Purity:99%/99%
Quantity:100g/500g
Price ($):237.0/900.0
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